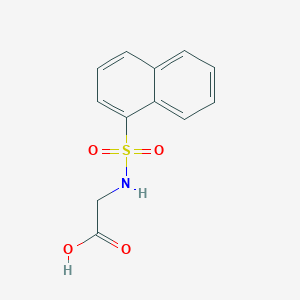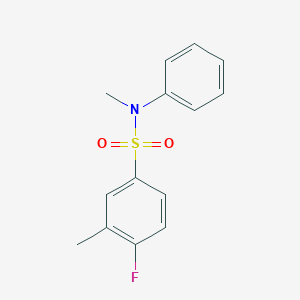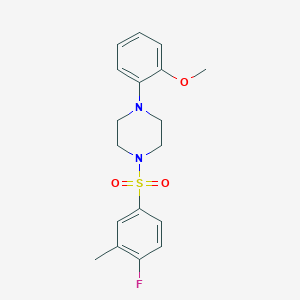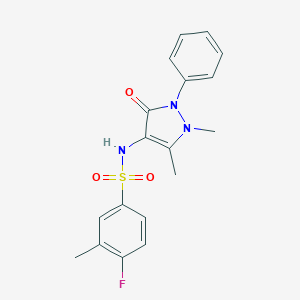![molecular formula C19H20N2O7S3 B280910 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphtho[1,8-bc]thiophene derivatives and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules and the maintenance of cell structure. By inhibiting tubulin polymerization, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one disrupts the normal functioning of cancer cells and induces cell death.
Biochemical and Physiological Effects:
In addition to its cytotoxic effects, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has several advantages for use in lab experiments. It exhibits potent cytotoxicity against a range of cancer cell lines, making it a useful tool for studying cancer biology. Additionally, its mechanism of action is well characterized, making it a useful tool for studying the role of tubulin polymerization in cancer cells.
However, there are also several limitations to the use of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one in lab experiments. It exhibits low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its cytotoxic effects can make it difficult to use in certain assays, as it may interfere with the viability of non-cancerous cells.
将来の方向性
There are several future directions for research on 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one. One potential area of research is the development of more soluble analogs of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one, which could improve its utility in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one and its effects on cancer cells. Finally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one may have potential applications in the development of new cancer therapies, and further studies are needed to explore this possibility.
合成法
The synthesis of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one involves the reaction of 2-hydroxy-1,4-naphthoquinone with morpholine and sulfonyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The yield of 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of reagents used.
科学的研究の応用
6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
分子式 |
C19H20N2O7S3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC名 |
9,11-bis(morpholin-4-ylsulfonyl)-2-thiatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one |
InChI |
InChI=1S/C19H20N2O7S3/c22-19-14-3-1-2-13-15(30(23,24)20-4-8-27-9-5-20)12-16(18(29-19)17(13)14)31(25,26)21-6-10-28-11-7-21/h1-3,12H,4-11H2 |
InChIキー |
PPIAMCCHAVGFEG-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)S3)S(=O)(=O)N5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)


![Ethyl 4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B280841.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B280845.png)

![1-[(4-Fluoro-2-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280849.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B280850.png)



![3-[(4-Fluoro-3-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B280857.png)